Ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Physical chemistry Process chemistry Solid-state properties

GSK-3β inhibitor programs often struggle with the inactive, oily methyl ester analog (EC50 > 300 µM) that complicates purification. This crystalline ethyl ester (mp 87°C) eliminates those issues: - Enables intermediate purification by crystallization, reducing chromatography dependence - 98% certified purity ensures reliable SAR data free from inhibitory impurities - Adaptable green one-pot synthesis (81-89% yield) for rapid library generation Consistent solid-state handling and immediate global availability streamline procurement.

Molecular Formula C14H15NO2S2
Molecular Weight 293.4 g/mol
CAS No. 670261-49-1
Cat. No. B3149331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
CAS670261-49-1
Molecular FormulaC14H15NO2S2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C(=S)S1)CC2=CC=CC=C2)C
InChIInChI=1S/C14H15NO2S2/c1-3-17-13(16)12-10(2)15(14(18)19-12)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
InChIKeyHDJWQALKIJESLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.4 [ug/mL]

Ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS 670261-49-1): Key Physicochemical and Procurement Baseline


Ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a 2-thioxo-2,3-dihydrothiazole derivative bearing an ethyl ester at the 5-position, a benzyl group at N-3, and a methyl substituent at C-4. The compound is a crystalline solid at room temperature (mp 87 °C, recrystallized from methanol) , distinguishing it from the analogous methyl ester which is obtained as a yellow oil under similar synthetic conditions [1]. Commercial availability ranges from 95% purity (AKSci) to 98% purity (Leyan), making it a tractable building block for medicinal chemistry and diversity-oriented synthesis .

Why In-Class Thiazole Esters Cannot Be Interchanged: The Substitution Risk for Ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate


Although many 2-thioxo-2,3-dihydrothiazole-5-carboxylates share a common heterocyclic core, differences in the ester alkyl chain and N-3 substitution produce marked changes in physical state, solubility, and biological target engagement. For example, the methyl ester analogue (compound 4h) is an oil that is essentially inactive against glycogen synthase kinase-3β (GSK-3β, EC50 > 300 000 nM) [1], whereas the ethyl ester is a crystalline solid that may offer altered pharmacokinetic or reactivity profiles due to modified lipophilicity and hydrogen-bonding capacity. Consequently, generic replacement without empirical verification risks compromising both synthetic outcomes and assay reproducibility.

Quantitative Differentiation Evidence for Ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate vs. Closest Analogs


Solid Ethyl Ester vs. Oily Methyl Ester: Crystallinity Enables Simpler Purification and Handling

The target compound is a solid with a melting point of 87 °C (recrystallized from methanol) , whereas the direct methyl ester congener (methyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate, compound 4h) is isolated as a yellow oil under identical synthetic conditions [1]. No column chromatography was required for the methyl ester; however, the solid nature of the ethyl ester permits straightforward recrystallization, which is advantageous for multi-step synthesis where high-purity intermediates are required.

Physical chemistry Process chemistry Solid-state properties

98% vs. 95% Purity: Higher Assay Grade Reduces Impurity-Driven Side Reactions

Commercial suppliers offer the target compound at 98% purity (Leyan) , whereas the lowest available purity for the methyl ester analogue and some ethyl ester listings is 95% (AKSci) . The 3% absolute purity gap can be critical in reactions sensitive to thiol or amine impurities that may arise from incomplete cyclization or degradation of the thioxo-thiazole core.

Analytical chemistry Procurement Quality assurance

GSK-3β EC50 > 300 µM for Methyl Ester: Ester Identity Determines Biological Activity

In a high-throughput screen against glycogen synthase kinase-3β (GSK-3β), the methyl ester analogue (MLS000769161) exhibited an EC50 greater than 300 000 nM, indicating essentially no inhibition [1]. Although corresponding data for the ethyl ester are not publicly available, this result demonstrates that minor structural modifications within the 2-thioxo-2,3-dihydrothiazole-5-carboxylate series can completely abrogate target engagement. Researchers targeting GSK-3β must therefore empirically evaluate the ethyl ester rather than relying on methyl ester data.

Kinase inhibition GSK-3β Structure-activity relationship

One-Pot Synthesis Yields: Structurally Similar Ethyl Esters Achieve 81–89% Without Catalyst

The three-component, catalyst-free synthesis of substituted ethyl 2-thioxo-2,3-dihydrothiazole-5-carboxylates proceeds with yields between 81% and 89% for benzyl-substituted derivatives (e.g., ethyl 3-(4-methoxybenzyl) analogue 4a: 81%; ethyl 3-(4-methylbenzyl) analogue 4b: 89%) [1]. Although the specific yield for the N-benzyl ethyl ester (target compound) was not reported in this study, the structurally similar methyl ester (4h) was obtained in 89% yield, suggesting that comparable efficiency can be expected. The one-pot, solvent-free protocol offers a scalable and environmentally benign route.

Synthetic methodology Green chemistry Process efficiency

Recommended Application Scenarios for Ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Based on Verified Evidence


Crystalline Intermediate for Multi-Step Medicinal Chemistry Campaigns

Because the ethyl ester is a solid (mp 87 °C) while the methyl ester is an oil, laboratories performing multi-step syntheses can exploit crystallization for intermediate purification, reducing reliance on chromatography and improving overall throughput [1]. This physical property difference is decisive when selecting a building block for long synthetic sequences where impurity carry-over must be minimized.

High-Purity Starting Material for GSK-3β-Focused Kinase Probe Development

The methyl ester analogue is inactive against GSK-3β (EC50 > 300 µM) [1]. Given that even small ester modifications can drastically alter kinase binding, the 98% pure ethyl ester should be the starting point for any structure-activity relationship study targeting GSK-3β, rather than extrapolating from methyl ester data or using lower-purity material that may contain inhibitory impurities.

Diversity-Oriented Synthesis via Catalyst-Free One-Pot Protocol

The published one-pot, three-component synthesis of closely related ethyl 3-(substituted-benzyl)-4-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylates proceeds in 81–89% yield without catalyst or solvent [1]. This green chemistry route can be directly adapted for the target compound, enabling rapid library generation for fragment-based drug discovery or agrochemical screening.

Analytical Reference Standard for Thioxo-Thiazole Method Development

With a certified purity of 98% and a well-defined melting point, the compound can serve as a reference standard for HPLC, LC-MS, or NMR method development in quality control laboratories that handle thiazole-containing active pharmaceutical ingredients or their intermediates [1].

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